molecular formula C15H27N3O B15260663 (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol

(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol

Cat. No.: B15260663
M. Wt: 265.39 g/mol
InChI Key: DITDZDRSENJTRS-UHFFFAOYSA-N
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Description

(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is an organic compound that features a cyclopentyl ring substituted with a methanol group and a complex side chain containing a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol can be achieved through a multi-step process:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Amination: The resulting compound undergoes amination to introduce the amino group.

    Cyclopentyl ring formation: The cyclopentyl ring is formed through a cyclization reaction involving the appropriate precursors.

    Methanol group introduction: Finally, the methanol group is introduced via a reduction reaction using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides, alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of pyrazole-containing molecules with biological targets.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially modulating their activity. The amino group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclohexyl)methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopropyl)methanol: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

The uniqueness of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol lies in its specific ring structure and the presence of both a pyrazole ring and a methanol group. This combination of features may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

[1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H27N3O/c1-12(2)10-18-14(5-8-17-18)13(9-16)15(11-19)6-3-4-7-15/h5,8,12-13,19H,3-4,6-7,9-11,16H2,1-2H3

InChI Key

DITDZDRSENJTRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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